7-BIA -

7-BIA

Catalog Number: EVT-3046613
CAS Number:
Molecular Formula: C15H18O6
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Benzylisoquinoline alkaloids are primarily derived from certain plant species within the order Ranunculales. The classification of 7-BIA falls under secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. BIAs are known for their pharmacological effects and are often studied for their medicinal properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-BIA involves several enzymatic steps that convert simple precursors into complex alkaloids. Key enzymes in this pathway include:

  • Tyrosine Decarboxylase: Converts tyrosine into tyramine.
  • N-methyltransferases: Involved in the methylation processes necessary for producing various BIA derivatives.
  • Pictet–Spenglerase: Catalyzes the cyclization reactions that form the core structure of BIAs.

Recent advancements in metabolic engineering have allowed for enhanced production of 7-BIA through genetic manipulation of plant pathways. Techniques such as virus-induced gene silencing and overexpression of specific biosynthetic genes have been employed to increase yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-BIA features a benzylisoquinoline backbone, characterized by a fused benzene ring and a heterocyclic isoquinoline structure. The compound's specific arrangement contributes to its biological activity.

Key structural data include:

  • Molecular Formula: C₁₄H₁₅N
  • Molecular Weight: Approximately 211.28 g/mol
  • IUPAC Name: (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline

The stereochemistry of 7-BIA can influence its interaction with biological targets, making it essential to consider during synthesis and application .

Chemical Reactions Analysis

Reactions and Technical Details

7-BIA participates in various chemical reactions typical for alkaloids, including:

  • Alkylation: Involves the introduction of alkyl groups into the molecule.
  • Oxidation: The compound can undergo oxidation reactions that modify its functional groups.
  • Hydroxylation: Addition of hydroxyl groups can occur, altering solubility and reactivity.

These reactions are crucial for modifying 7-BIA to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 7-BIA involves interaction with specific biological targets, primarily receptors associated with pain modulation and immune responses. Research indicates that 7-BIA may exert its effects through:

  • Opioid Receptor Agonism: Binding to opioid receptors to produce analgesic effects.
  • Inhibition of Enzymatic Pathways: Modulating pathways involved in inflammation or cancer progression.

Studies have shown that the bioactivity of 7-BIA can be influenced by its structural modifications, which affect receptor binding affinity and selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis under acidic conditions.

Characterization techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the purity and structural integrity of 7-BIA .

Applications

Scientific Uses

The applications of 7-BIA extend across various fields:

  • Pharmacology: Investigated for its potential as an analgesic and anti-inflammatory agent.
  • Biotechnology: Used in metabolic engineering studies aimed at enhancing BIA production in plants.
  • Medicinal Chemistry: Explored as a lead compound for developing new drugs targeting pain management and cancer therapy.

The ongoing research into 7-BIA aims to unlock further therapeutic potentials while improving synthetic methods for its production .

Introduction to PTPRD as a Therapeutic Target in Addiction Neurobiology

Genetic and Molecular Rationale for PTPRD Inhibition in Substance Use Disorders

Receptor-type protein tyrosine phosphatase D (PTPRD) has emerged as a compelling therapeutic target for substance use disorders (SUDs) based on convergent human genetic and preclinical evidence. Genome-wide association studies (GWAS) consistently implicate PTPRD polymorphisms in addiction vulnerability. Variations in this gene associate with:

  • Polysubstance, opioid, and alcohol use disorders [1] [4]
  • Amphetamine-induced reward sensitivity in humans [1]
  • Success in smoking cessation and naltrexone-assisted alcohol abstinence [4] [8]

Mechanistically, PTPRD functions as a neuronal cell adhesion molecule and synaptic specifier. It regulates synaptic strength through homomeric interactions and heteromeric binding with partners like SLITRKs and interleukin-1 receptor accessory proteins (IL1RAP/IL1RAPL1) [1]. These interactions depend critically on miniexon-derived splice variants in PTPRD's extracellular immunoglobulin domains [1].

Table 1: Genetic and Behavioral Evidence Supporting PTPRD's Role in Addiction

Evidence TypeKey FindingsEffect Size/Model
Human GWAS (Polysubstance)PTPRD SNPs associate with polysubstance dependenceOR = 1.24–1.38 [1]
Human GWAS (Opioids)PTPRD variation linked to opioid use disorder and treatment retentionP = 3.2 × 10⁻⁵ [4]
Mouse Heterozygous KO50% reduced PTPRD expression decreases cocaine self-administration40–60% reduction [4] [8]
Mouse Conditioned Place PreferenceReduced cocaine reward in PTPRD⁺/⁻ mice70% of WT response [4]

Preclinical models demonstrate that partial PTPRD loss mimics protective human alleles. Constitutive heterozygous knockout mice (Ptprd⁺/⁻) show ~50% reduced expression—comparable to human minor allele effects—and exhibit significantly blunted responses to cocaine and opioids. These mice display:

  • Reduced cocaine self-administration (40–60%) [4] [8]
  • Attenuated cocaine-conditioned place preference (70% of wild-type response) [4]
  • Intact motor function, anxiety-like behaviors, and nociception, supporting target specificity [8]

The absence of common missense variants in human PTPRD suggests that expression-level alterations primarily mediate its addiction phenotypes, making pharmacological inhibition a rational strategy to mimic protective genetic effects.

Role of Receptor-Type Protein Tyrosine Phosphatases in Synaptic Plasticity and Reward Circuitry

PTPRD belongs to the LAR-RPTP subfamily, characterized by extracellular immunoglobulin (Ig) and fibronectin type III (FNIII) domains, a transmembrane region, and intracellular tandem phosphatase domains (D1 catalytically active, D2 regulatory) [1] [7]. Its synaptic functions are multifaceted:

Synaptic Organization:

  • Homophilic Adhesion: PTPRD-PTPRD trans-synaptic interactions promote neurite outgrowth and presynaptic differentiation in hippocampal and cortical neurons [1]. Embryonic neurons plated on PTPRD substrates exhibit enhanced process elaboration [1].
  • Heterophilic Binding: Extracellular interactions with SLITRK1-6 induce GABAergic synapse formation. Structural studies reveal that SLITRK binding requires miniexon B-encoded sequences in PTPRD's Ig domain [1]. Similarly, interactions with IL1RAPL1 regulate excitatory synapse stability [1].

Table 2: PTPRD's Synaptic Binding Partners and Functional Consequences

Binding PartnerDomain of InteractionFunctional Outcome
SLITRK1–6Ig2–Ig3 (miniexon B-dependent)GABAergic synapse specification
IL1RAP/IL1RAPL1Ig1–Ig2 (miniexon-dependent)Excitatory synapse stabilization
NGL-3 (LRRC4B)FNIII domainsGlutamatergic synapse organization
LRFN1/2FNIII domainsSynaptic adhesion and AMPA receptor clustering

Phosphatase-Dependent Signaling:PTPRD's intracellular D1 domain dephosphorylates key synaptic substrates identified via phosphoproteomic comparisons of Ptprd⁺/⁻ vs. wild-type brains [6] [8]:

  • Trk receptors: Modulates neurotrophin signaling cascades
  • Voltage-gated sodium channels (Nav1.2/1.6): Regulates neuronal excitability
  • Postsynaptic density scaffolds (e.g., PSD-95): Influences AMPA/NMDA receptor trafficking

This substrate profile positions PTPRD as a regulator of synaptic plasticity in reward-relevant circuits. In situ hybridization reveals enriched Ptprd mRNA in:

  • Ventral tegmental area (dopamine neurons)
  • Nucleus accumbens (medium spiny neurons)
  • Prefrontal cortex (glutamatergic projections) [1] [8]

Pharmacological or genetic PTPRD inhibition is hypothesized to normalize drug-induced synaptic maladaptations in these regions. For example, cocaine exposure dysregulates PTPRD-dependent phosphorylation of GluA1 AMPA receptor subunits in the nucleus accumbens, promoting pathological reinforcement [8].

Properties

Product Name

7-BIA

IUPAC Name

7-butoxy-3-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromene-5-carbaldehyde

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3

InChI Key

DAVCIYWSVYDJKW-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC

Solubility

not available

Canonical SMILES

CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.